molecular formula C21H27FN2O4S B2438334 3-fluoro-4-methoxy-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide CAS No. 954081-20-0

3-fluoro-4-methoxy-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide

Cat. No.: B2438334
CAS No.: 954081-20-0
M. Wt: 422.52
InChI Key: HQOQXERZMYTMQA-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide is a versatile chemical compound utilized in diverse scientific research for its potent applications and promising results. This compound is characterized by its unique structure, which includes a fluoro, methoxy, and sulfonamide group attached to a benzenesulfonamide backbone. The presence of these functional groups imparts significant chemical reactivity and biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki-Miyaura coupling reaction, which is widely applied for carbon-carbon bond formation . This reaction utilizes boron reagents and palladium catalysts under mild conditions to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process typically includes rigorous purification steps such as recrystallization and chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methoxy-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

3-fluoro-4-methoxy-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, the sulfonamide group can inhibit enzyme activity by mimicking the substrate, while the fluoro and methoxy groups enhance binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-4-methoxyphenylboronic acid: Shares the fluoro and methoxy groups but lacks the sulfonamide and morpholino groups.

    3-fluoro-4-nitrophenol: Contains the fluoro and methoxy groups but has a nitro group instead of the sulfonamide group.

    3-fluoro-4-methoxyphenyl-2-nitropropene: Similar structure but with a nitropropene group instead of the sulfonamide and morpholino groups.

Uniqueness

3-fluoro-4-methoxy-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholino group enhances its solubility and bioavailability, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN2O4S/c1-27-20-10-9-18(15-19(20)22)29(25,26)23-11-5-6-12-24-13-14-28-21(16-24)17-7-3-2-4-8-17/h2-4,7-10,15,21,23H,5-6,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOQXERZMYTMQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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